[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol
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Overview
Description
[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol is a complex organic compound with the molecular formula C24H30O6. It is characterized by its unique structure, which includes two 3,4-dimethylphenyl groups and a tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol typically involves multiple steps. One common method includes the reaction of 3,4-dimethylbenzaldehyde with a suitable diol under acidic conditions to form the dioxin ring system. This is followed by further functionalization to introduce the methanol group .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply .
Chemical Reactions Analysis
Types of Reactions
[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- [(4R,4aR,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol
- 1,3:2,4-Bis-O-[(3,4-dimethylphenyl)methylene]-D-glucitol
Properties
Molecular Formula |
C23H28O5 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol |
InChI |
InChI=1S/C23H28O5/c1-13-5-7-17(9-15(13)3)22-25-12-20-21(28-22)19(11-24)26-23(27-20)18-8-6-14(2)16(4)10-18/h5-10,19-24H,11-12H2,1-4H3/t19-,20+,21+,22?,23?/m1/s1 |
InChI Key |
ZOWZWHMCIRRSTI-JNOAPTKYSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2OC[C@H]3[C@@H](O2)[C@H](OC(O3)C4=CC(=C(C=C4)C)C)CO)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C2OCC3C(O2)C(OC(O3)C4=CC(=C(C=C4)C)C)CO)C |
Origin of Product |
United States |
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